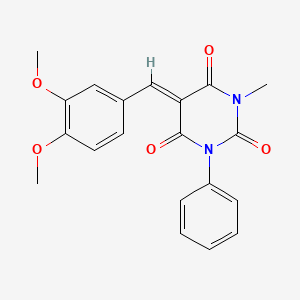![molecular formula C20H26O4 B4958315 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4958315.png)
1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene, also known as EPEB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EPEB is a benzene derivative that contains three ethoxy groups and a 4-ethylphenoxy group.
Mechanism of Action
The mechanism of action of 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene is not fully understood. However, it is believed that 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene may interact with specific proteins or enzymes in the body, leading to changes in their activity or function. This may ultimately result in the observed biochemical and physiological effects of 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene.
Biochemical and Physiological Effects:
1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In vivo studies have shown that 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene can improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene in lab experiments is its relatively simple synthesis method. 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene can be synthesized using commercially available starting materials and standard laboratory equipment. Another advantage is its potential as a drug candidate for the treatment of various diseases. However, one limitation of using 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the study of 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene. One direction is the development of more efficient synthesis methods for 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene and its derivatives. Another direction is the investigation of the potential of 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene as a drug candidate for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action of 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene and its biochemical and physiological effects. Finally, the incorporation of 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene into organic electronics and photovoltaic devices may lead to the development of more efficient and sustainable technologies.
Synthesis Methods
1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene can be synthesized using a multi-step process that involves the reaction of 1-ethoxy-3-iodobenzene with 2-(4-ethylphenoxy)ethyl bromide in the presence of a palladium catalyst. The resulting product is then treated with potassium carbonate and 1,2-dibromoethane to obtain 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene.
Scientific Research Applications
1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene has been studied for its potential applications in various fields, including organic electronics, photovoltaics, and medicinal chemistry. In organic electronics, 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene has been used as a building block for the synthesis of organic semiconductors. In photovoltaics, 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene has been incorporated into the active layer of organic solar cells to improve their efficiency. In medicinal chemistry, 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
properties
IUPAC Name |
1-ethoxy-3-[2-[2-(4-ethylphenoxy)ethoxy]ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-3-17-8-10-18(11-9-17)23-14-12-21-13-15-24-20-7-5-6-19(16-20)22-4-2/h5-11,16H,3-4,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFZXPQUNAKSEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCOCCOC2=CC=CC(=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxy-3-[2-[2-(4-ethylphenoxy)ethoxy]ethoxy]benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-hydroxy-3-methoxyphenyl)-1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4958253.png)
![N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide](/img/structure/B4958261.png)

![N-(4-chlorobenzyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4958268.png)
![3-(2-chlorophenyl)-5-methyl-N-(2-pyridinylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4958272.png)

![2-(4-hydroxyphenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B4958282.png)
![N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4958288.png)
![2-amino-4-(2,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4958289.png)

![2-{[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B4958308.png)
![7-fluoro-3-methyl-N-[(5-methyl-2-thienyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B4958323.png)
![N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4958329.png)